2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,6-dimethylphenyl)acetamide features a complex heterocyclic scaffold combining a triazolo-pyridine core, a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, and an acetamide moiety linked to a 2,6-dimethylphenyl substituent.
Properties
IUPAC Name |
2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-5-3-6-15(2)20(14)26-19(32)13-31-24(33)30-12-4-7-18(22(30)28-31)23-27-21(29-34-23)16-8-10-17(25)11-9-16/h3-12H,13H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOPCJTWDXKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,6-dimethylphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.83 g/mol. The presence of the oxadiazole and triazole rings in its structure contributes to its pharmacological potential.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole and triazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain oxadiazole derivatives showed IC50 values as low as 0.11 µM against specific cancer targets such as EGFR and BRAF V600E enzymes .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound IX | EGFR | 0.11 | Apoptosis induction |
| Doxorubicin | EGFR | 1.14 | DNA intercalation |
| Erlotinib | EGFR | 0.33 | Tyrosine kinase inhibition |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar oxadiazole derivatives have shown moderate to good activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Several studies have reported that oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : It has been shown to activate caspases involved in the apoptotic pathway.
- Antioxidant Activity : Some related compounds exhibit antioxidant properties that can protect cells from oxidative stress.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various oxadiazole derivatives on human cancer cell lines. The results showed that modifications in the phenyl groups significantly influenced activity levels.
- In Vivo Studies : Animal models treated with similar oxadiazole compounds demonstrated reduced tumor sizes and improved survival rates compared to controls.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a scaffold for drug development targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it suitable for designing new pharmaceuticals. Studies have indicated that derivatives of oxadiazoles and triazoles can exhibit significant antimicrobial and anticancer activities.
- Antimicrobial Activity : Research has demonstrated that compounds containing oxadiazole and triazole moieties possess antibacterial properties. For instance, derivatives have been synthesized and tested against various bacterial strains showing promising results in inhibiting growth.
- Anticancer Potential : Preliminary studies suggest that the compound can induce apoptosis in certain cancer cell lines. The mechanism likely involves the modulation of signaling pathways critical for cell survival.
Materials Science
The unique electronic properties of the compound make it a candidate for applications in materials science. Its structure can be exploited to develop novel materials with specific optical or electronic characteristics.
- Organic Electronics : The compound's ability to participate in charge transfer processes can be harnessed in the development of organic semiconductors or photovoltaic materials.
- Sensors : The functional groups present may allow the compound to be used in sensor applications for detecting specific analytes based on changes in electrical conductivity or fluorescence.
Organic Synthesis
In synthetic chemistry, this compound can serve as an intermediate for producing more complex molecules. Its diverse functional groups facilitate various chemical reactions such as:
- Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitution reactions to yield new derivatives.
- Cyclization Reactions : The oxadiazole ring can participate in cyclization reactions leading to the formation of more complex heterocycles.
Case Studies
Several studies have focused on the synthesis and application of similar compounds:
- Synthesis of Oxadiazole Derivatives : A study published in the Journal of Organic Chemistry detailed a method for synthesizing various oxadiazole derivatives from readily available precursors. These derivatives were evaluated for their biological activity against different targets .
- Triazole-Based Anticancer Agents : Research highlighted the synthesis of triazole-based compounds that exhibited potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Substituent Variations in Pyridine and Acetamide Moieties
A closely related analog, 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide (), shares the oxadiazole and acetamide groups but differs in pyridine substituents (4,6-dimethyl vs. triazolo-pyridine) and the acetamide-linked aryl group (4-isopropylphenyl vs. 2,6-dimethylphenyl).
Triazole and Oxadiazole Core Modifications
Compounds with triazole-pyrimidine hybrids, such as 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (), replace the oxadiazole-triazolo-pyridine core with a pyrrolo-thiazolo-pyrimidine system. The methoxyphenyl substituents in these analogs may improve solubility but reduce metabolic resistance due to demethylation pathways.
Role of Thioether vs. Oxadiazole Linkages
In 2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (), a thioether bridge replaces the oxadiazole ring. The sulfur atom introduces polarizability, which could enhance interactions with cysteine residues in target proteins. However, the oxadiazole in the target compound offers greater rigidity and π-stacking capability, possibly improving binding specificity to hydrophobic enzyme pockets .
Anti-Inflammatory Activity Correlations
highlights acetamide derivatives with anti-exudative activity, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, which showed comparable efficacy to diclofenac sodium. The target compound’s 2,6-dimethylphenyl group may enhance anti-inflammatory effects by reducing cyclooxygenase (COX) inhibition through steric modulation, while the oxadiazole-triazolo-pyridine core could prolong half-life due to reduced oxidative metabolism .
Tabulated Comparison of Key Structural and Functional Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
